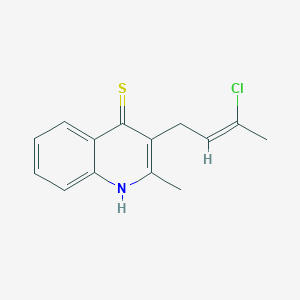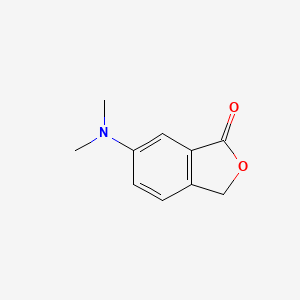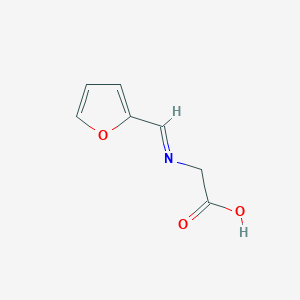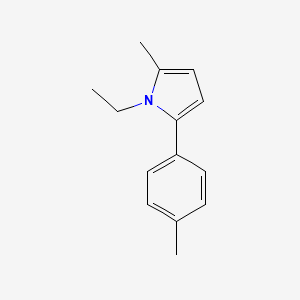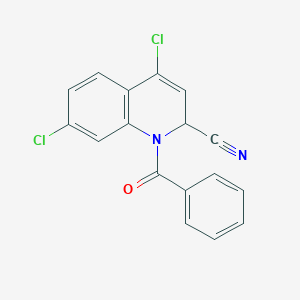
1-Benzoyl-4,7-dichloro-1,2-dihydroquinoline-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-4,7-dichloro-1,2-dihydroquinoline-2-carbonitrile is a chemical compound with the molecular formula C17H10Cl2N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 1-Benzoyl-4,7-dichloro-1,2-dihydroquinoline-2-carbonitrile typically involves the reaction of 4,7-dichloroquinoline with benzoyl chloride and a cyanide source under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the carbonitrile group.
Synthetic Route:
Starting Materials: 4,7-dichloroquinoline, benzoyl chloride, and a cyanide source (e.g., sodium cyanide).
Reaction Conditions: The reaction is conducted in an organic solvent, such as dichloromethane or toluene, at elevated temperatures (typically around 80-100°C).
Procedure: The 4,7-dichloroquinoline is first reacted with benzoyl chloride to form the benzoyl derivative. This intermediate is then treated with the cyanide source to introduce the carbonitrile group, resulting in the formation of this compound.
Industrial Production: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
1-Benzoyl-4,7-dichloro-1,2-dihydroquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form quinoline derivatives with additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbonitrile group to an amine group.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
- Oxidation products include quinoline derivatives with hydroxyl or carbonyl groups.
- Reduction products include amine derivatives.
- Substitution products include various substituted quinoline derivatives.
Scientific Research Applications
1-Benzoyl-4,7-dichloro-1,2-dihydroquinoline-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-Benzoyl-4,7-dichloro-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling pathways and disease progression.
Molecular Targets and Pathways:
Kinases: Inhibition of kinase activity can disrupt cell signaling and proliferation, making the compound a potential anticancer agent.
Proteases: Inhibition of protease activity can prevent the breakdown of proteins, affecting various physiological processes.
Comparison with Similar Compounds
1-Benzoyl-4,7-dichloro-1,2-dihydroquinoline-2-carbonitrile can be compared with other quinoline derivatives, such as:
4-Hydroxy-2-quinolones: These compounds have hydroxyl groups at the 4-position and are known for their antimicrobial activity.
2-Quinolinecarbonitrile: This compound has a carbonitrile group at the 2-position and is used in the synthesis of various heterocyclic compounds.
Benzene, 2,4-dichloro-1-(ethoxymethyl)-: This compound has similar chlorine substitutions and is used in different chemical applications.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both benzoyl and carbonitrile groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
94502-16-6 |
|---|---|
Molecular Formula |
C17H10Cl2N2O |
Molecular Weight |
329.2 g/mol |
IUPAC Name |
1-benzoyl-4,7-dichloro-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C17H10Cl2N2O/c18-12-6-7-14-15(19)9-13(10-20)21(16(14)8-12)17(22)11-4-2-1-3-5-11/h1-9,13H |
InChI Key |
KRVKFLXGPCFEAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(C=C(C3=C2C=C(C=C3)Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



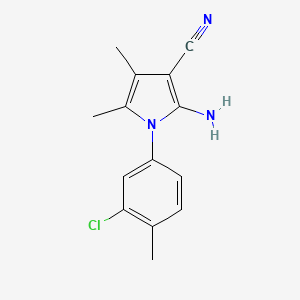
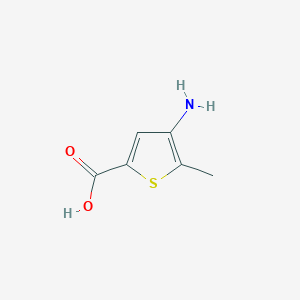


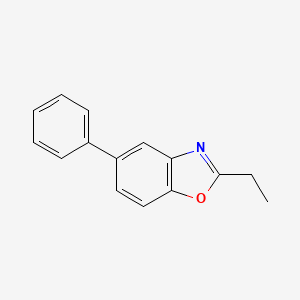

![Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12875098.png)
